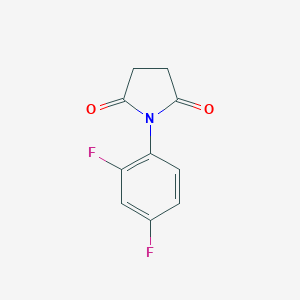

1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJWAYPUZVVMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Framework

The most widely documented method involves the use of Grignard reagents to introduce the 2,4-difluorophenyl moiety to a pyrrolidine backbone. As detailed in CN108218754A, magnesium chips react with 2,4-difluorobromobenzene in anhydrous tetrahydrofuran (THF) to generate the corresponding Grignard reagent. This intermediate subsequently attacks 3,4-dihydro-2H-pyrrole, forming the target compound after hydrolysis and purification.

Optimization of Reaction Conditions

Yield optimization hinges on temperature control and stoichiometric ratios. For instance, maintaining the reaction at 45°C during Grignard formation improves reagent stability, while post-addition stirring at 25°C for 8 hours maximizes coupling efficiency. Lower temperatures (10°C) prolong reaction times (16 hours) but enhance yields to 93% by minimizing side reactions. A molar ratio of 1.8:1 (Grignard reagent to pyrrolidine precursor) balances cost and productivity.

Table 1: Yield Variation with Temperature in Grignard Synthesis

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|

| 25 | 8 | 78 |

| 50 | 4 | 88 |

| 10 | 16 | 93 |

Multi-Step Synthesis from Pyrrolidone

Protection and Functionalization

CN110981779B outlines a four-step protocol starting with pyrrolidone. Initial protection with di-tert-butyl carbonate in polar solvents (e.g., THF) yields tert-butyl pyrrolidone-1-carboxylate. This intermediate reacts with 2,4-difluorophenyl Grignard reagents to form 2-(2,4-difluorophenyl)-2-hydroxypyrrolidine-1-tert-butylcarboxylate.

Dehydration and Deprotection

Acid-catalyzed dehydration (e.g., HCl in dichloromethane) removes the hydroxyl group, followed by deprotection under acidic conditions to yield 5-(2,4-difluorophenyl)-3,4-dihydro-2H-pyrrole. Final reduction with chiral acids (D-mandelic acid) and ammonia borane achieves enantioselective synthesis, though this step is optional for non-chiral targets.

Advantages and Limitations

This method offers precise control over stereochemistry and functional group compatibility, making it suitable for industrial-scale production. However, the multi-step nature increases complexity, with an overall yield of 70–85% after purification.

Acid-Catalyzed Cyclization

Cyclization of Maleimide Derivatives

A less common route involves the reaction of 2,4-difluoroaniline with maleic anhydride derivatives. Pyrido[2,1-a]isoindole intermediates, as reported in Kyiv et al., undergo [4+2] cycloaddition with maleimides under acidic conditions. While this method is noted for generating fused-ring byproducts, it provides an alternative pathway for functionalized pyrrolidine diones.

Solvent and Catalyst Selection

Cyclization in aprotic solvents (e.g., toluene) with Lewis acids (BF3·Et2O) accelerates ring closure but risks over-acidification. Neutralizing with aqueous sodium bicarbonate post-reaction improves isolate purity.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Grignard method excels in simplicity and high yields (93%) but requires stringent anhydrous conditions. In contrast, the multi-step approach sacrifices some efficiency (85%) for versatility in derivatization. Acid-catalyzed cyclization remains niche due to lower yields (60–70%) and complex byproduct profiles.

Environmental and Economic Considerations

THF, used extensively in Grignard reactions, poses recycling challenges, whereas the multi-step method employs greener solvents (ethyl acetate) in later stages . Catalyst costs for enantioselective synthesis may limit industrial adoption unless chirality is required.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione has been studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study evaluating pyrrolidine-2,5-dione derivatives revealed that certain analogs demonstrated potent activity against the 5-HT1A receptor and serotonin transporter protein (SERT), suggesting potential as antidepressants or anxiolytics .

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against a range of pathogens. It has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating effective antibacterial properties .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block:

- Reagent in Organic Reactions : This compound can be utilized in various synthetic pathways to create more complex molecules. Its ability to participate in reactions such as Michael additions and cycloadditions makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Material Science

The compound's unique structure allows for applications in material science:

- Development of New Materials : The difluorophenyl moiety can enhance the electronic properties of polymers and other materials. This can lead to the development of new materials with specific electrical or optical properties suitable for electronics or photonics applications .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated a series of pyrrolidine derivatives for their anticancer properties using the National Cancer Institute's Developmental Therapeutics Program protocols. The results showed that compounds similar to this compound exhibited significant growth inhibition across multiple cancer cell lines, with some achieving GI50 values below 20 µM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of pyrrolidine-2,5-dione were tested against standard strains of bacteria. Results indicated that certain compounds exhibited high activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aryl Groups

Key Observations :

- Electron-Withdrawing Effects : The 2,4-difluorophenyl group provides stronger electron-withdrawing effects than the 4-fluorophenyl analogue, enhancing stability and receptor-binding affinity in biological targets .

- Lipophilicity: The difluoro derivative exhibits higher logP values compared to non-fluorinated or mono-fluorinated analogues, improving membrane permeability .

Analogues with Heterocyclic Modifications

Key Observations :

- Antimicrobial Efficacy : The 2,4-difluorophenyl derivative’s activity is comparable to triazole-thiol analogues but with reduced cytotoxicity due to fluorine’s metabolic stability .

- Anticonvulsant Potential: Thiophene- and morpholine-modified analogues show superior sodium channel inhibition compared to fluorinated succinimides, suggesting substituent-dependent mechanisms .

Key Observations :

- Synthetic Flexibility : Fluorinated derivatives are synthesized via Mannich reactions or nucleophilic substitutions, whereas thiolated analogues require additional steps for sulfur incorporation .

- Thermal Stability : Fluorinated compounds exhibit higher melting points than hydroxyl- or methoxy-substituted analogues due to stronger intermolecular interactions .

Key Observations :

- Antimicrobial Spectrum : The 2,4-difluoro derivative shows broader activity against Gram-negative pathogens compared to pyrol-pyridine Mannich bases .

- Mechanistic Diversity : Fluorinated succinimides primarily target bacterial virulence factors, while morpholine derivatives modulate ion channels in neurological disorders .

Biological Activity

1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives. The presence of the difluorophenyl group is crucial for its biological activity. The molecular formula is , and it has a molecular weight of approximately 218.17 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism involves disrupting bacterial cell membranes, leading to increased permeability and cell death .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

| Clostridium difficile | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The anticancer activity is attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell survival .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF-7 (Breast) | 20 |

| HeLa (Cervical) | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Membrane Disruption : In bacteria, it disrupts membrane integrity, leading to cell lysis.

Case Studies

A notable study investigated the compound's efficacy against multidrug-resistant strains of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also reduced biofilm formation significantly. This suggests potential applications in treating chronic infections where biofilms are a concern .

Another research effort focused on its anticancer properties in combination with conventional chemotherapeutics. The study found that when used alongside doxorubicin, the compound enhanced the overall cytotoxic effect on resistant cancer cell lines, indicating a synergistic effect .

Q & A

Q. What are the standard synthetic routes for 1-(2,4-difluorophenyl)pyrrolidine-2,5-dione, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 3-(4-bromophenyl)pyrrolidine-2,5-dione can react with 2-bromo-1-(2,4-difluorophenyl)ethan-1-one under basic conditions to form the target compound . Key intermediates like fluorinated acetophenones or brominated precursors (e.g., 2,4-difluorophenylacetone) are characterized using NMR, LC-MS, and melting point analysis to confirm purity and structure .

Q. Which spectroscopic techniques are critical for confirming the structure of fluorinated pyrrolidine-dione derivatives?

High-resolution - and -NMR are essential for verifying substitution patterns on the aromatic ring and pyrrolidine-dione core. For example, NMR (400 MHz) can resolve coupling constants between fluorine and adjacent protons in the 2,4-difluorophenyl group. LC-MS or HRMS validates molecular weight, while IR spectroscopy confirms carbonyl stretching vibrations (~1700–1750 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Use a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent polarity, base strength). For instance, polar aprotic solvents like DMF or THF may enhance nucleophilic substitution efficiency. Statistical methods (e.g., response surface modeling) can identify optimal conditions while minimizing trial-and-error experimentation . Evidence from similar syntheses shows yields as low as 41%, suggesting that adjusting stoichiometry or catalyst loading (e.g., using phase-transfer agents) may improve outcomes .

Q. How should researchers address contradictory data in fluorinated pyrrolidine-dione synthesis (e.g., unexpected by-products or variable yields)?

Perform mechanistic studies using techniques like kinetic isotope effects or DFT calculations to identify rate-limiting steps. For example, competing pathways (e.g., ring-opening or dimerization) may arise due to fluorine’s electron-withdrawing effects. LC-MS and -NMR can detect trace by-products, while computational tools (e.g., Gaussian or ORCA) model transition states to rationalize discrepancies .

Q. What computational strategies are effective for predicting the reactivity of fluorinated intermediates in pyrrolidine-dione synthesis?

Quantum chemical calculations (e.g., density functional theory) can map reaction coordinates and identify intermediates. For example, the electron-deficient nature of the 2,4-difluorophenyl group may lower the activation energy for nucleophilic attack. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to prioritize viable pathways .

Q. How can researchers design bioactivity assays for fluorinated pyrrolidine-diones targeting enzyme inhibition?

Use structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) to predict binding affinities. For instance, fluorinated analogs of aminopyrrolidines are known glycosidase inhibitors. In vitro assays (e.g., fluorescence-based enzymatic inhibition) can quantify IC values, while X-ray crystallography validates target engagement .

Methodological Challenges and Solutions

Q. What precautions are necessary when handling fluorinated precursors (e.g., 2,4-difluorophenylacetone) due to their reactivity?

Fluorinated compounds often exhibit high volatility and sensitivity to moisture. Use anhydrous conditions (e.g., Schlenk line) and stabilize intermediates with inert gas purges. Safety data sheets (SDS) for analogs like 2,5-difluorophenylacetonitrile (CAS 69584-87-8) classify them as hazardous (Category III), requiring fume hoods and PPE .

Q. How can researchers ensure regulatory compliance when developing fluorinated pyrrolidine-diones for preclinical studies?

Follow pharmacopeial guidelines for impurity profiling (e.g., USP <1086>). For example, related substances like 1-(2-azido-phenyl)-pyrrolidine-2,5-dione (CAS 1018-52-6) require strict control of azide content. Stability studies under ICH Q1A conditions (25°C/60% RH) assess degradation pathways .

Q. What scale-up challenges arise during pilot-scale synthesis, and how can they be mitigated?

Heat transfer and mixing efficiency become critical at larger scales. Use continuous flow reactors to enhance heat dissipation and reduce exothermic risks. Process analytical technology (PAT) monitors parameters in real-time, while membrane separation (e.g., nanofiltration) purifies intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.